

# A Comparative Guide to FPI-1602 and Other Targeted Alpha Therapies

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## Compound of Interest

Compound Name: FPI-1602

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This guide provides a detailed comparison of the novel targeted alpha therapy (TAT) **FPI-1602** and its alternatives, with a focus on validating their mechanisms of action through experimental data. As "**FPI-1602**" does not correspond to a publicly disclosed therapeutic agent, this guide will focus on the clinical-stage targeted alpha therapies being developed by Fusion Pharmaceuticals, namely FPI-2265, FPI-1434, and FPI-2059. This guide will serve as a comprehensive resource for understanding the validation and comparative efficacy of these next-generation cancer treatments.

## Introduction to Targeted Alpha Therapies (TATs)

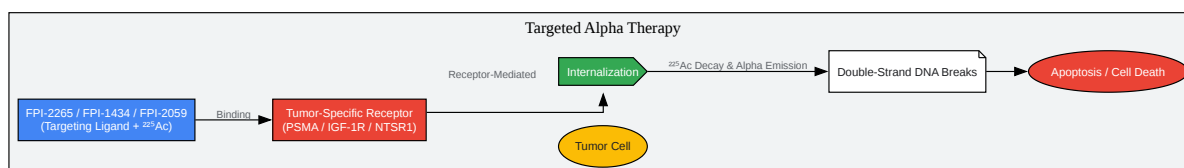
Targeted alpha therapies represent a promising modality in precision oncology. These therapeutics consist of a targeting moiety, such as a small molecule or a monoclonal antibody, conjugated to an alpha-emitting radionuclide, most notably Actinium-225 ( $^{225}\text{Ac}$ ). The targeting ligand selectively binds to tumor-associated antigens on the surface of cancer cells, delivering the potent alpha-emitting payload. Alpha particles have a high linear energy transfer (LET) and a short path length (typically less than 100 micrometers), resulting in highly localized and potent cytotoxicity through the induction of double-strand DNA breaks, while minimizing damage to surrounding healthy tissue.

## Mechanism of Action of FPI-2265, FPI-1434, and FPI-2059

The core mechanism of action for FPI-2265, FPI-1434, and FPI-2059 is the targeted delivery of alpha radiation to cancer cells.

- FPI-2265 targets the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells. The small molecule ligand, PSMA I&T, binds to PSMA, leading to the internalization of the  $^{225}\text{Ac}$  payload and subsequent cell death.
- FPI-1434 utilizes a humanized monoclonal antibody to target the insulin-like growth factor 1 receptor (IGF-1R), a transmembrane protein implicated in the growth and survival of various solid tumors. Upon binding to IGF-1R, FPI-1434 is internalized, delivering  $^{225}\text{Ac}$  to induce tumor cell death.
- FPI-2059 is a small molecule radioconjugate that targets the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor overexpressed in several solid tumors, including pancreatic, colorectal, and gastric cancers. FPI-2059 delivers  $^{225}\text{Ac}$  to NTSR1-expressing tumor cells.

Below is a diagram illustrating the general mechanism of action for these targeted alpha therapies.



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**Diagram 1:** General mechanism of action for FPI targeted alpha therapies.

## Comparative Performance and Experimental Data

This section compares the performance of FPI-2265, FPI-1434, and FPI-2059 with relevant alternatives, supported by available preclinical and clinical data.

## FPI-2265 (anti-PSMA) vs. Beta-Emitting PSMA Therapies

The primary comparator for FPI-2265 is the beta-emitting radioligand therapy, Lutetium-177 (<sup>177</sup>Lu) PSMA-617 (Pluvicto™), which is an approved treatment for metastatic castration-resistant prostate cancer (mCRPC).

Feature	FPI-2265 ( <sup>225</sup> Ac-PSMA I&T)	<sup>177</sup> Lu-PSMA-617
Radionuclide	Actinium-225 (Alpha emitter)	Lutetium-177 (Beta emitter)
Particle Energy	High (5.8 MeV)	Lower (0.5 MeV max)
Path Length	Short (~40-100 μm)	Longer (~1-2 mm)
Clinical Efficacy (PSA50 Response)	50% overall in heavily pretreated mCRPC patients (TATCIST trial)[1]. 61% in lutetium-naïve and 42% in lutetium-treated patients[2].	~38% in patients who had progressed on standard of care (VISION trial)
Key Adverse Events	Xerostomia (dry mouth), thrombocytopenia, anemia, fatigue[2].	Fatigue, dry mouth, nausea, anemia, decreased appetite

## FPI-1434 (anti-IGF-1R) vs. Other IGF-1R Targeted Therapies

FPI-1434 can be compared to other IGF-1R targeting agents, such as monoclonal antibodies (e.g., Ganitumab) and tyrosine kinase inhibitors (TKIs).

Feature	FPI-1434 ( <sup>225</sup> Ac-Antibody)	Ganitumab (IGF-1R mAb)
Modality	Targeted Alpha Therapy	Monoclonal Antibody
Mechanism	Targeted radiation-induced cell kill	Blocks ligand binding and receptor activation
Clinical Status	Phase 1	Investigational
Reported Efficacy	Evidence of anti-tumor activity in a heavily treated Ewing sarcoma patient[3]. Stable disease observed in some patients[4].	Limited single-agent efficacy in most solid tumors
Key Adverse Events	Dose-dependent thrombocytopenia[4].	Hyperglycemia, fatigue, rash

## FPI-2059 (anti-NTSR1) vs. Beta-Emitting NTSR1 Therapies

A direct preclinical comparison has been made between the alpha-emitting FPI-2059 and its beta-emitting counterpart.

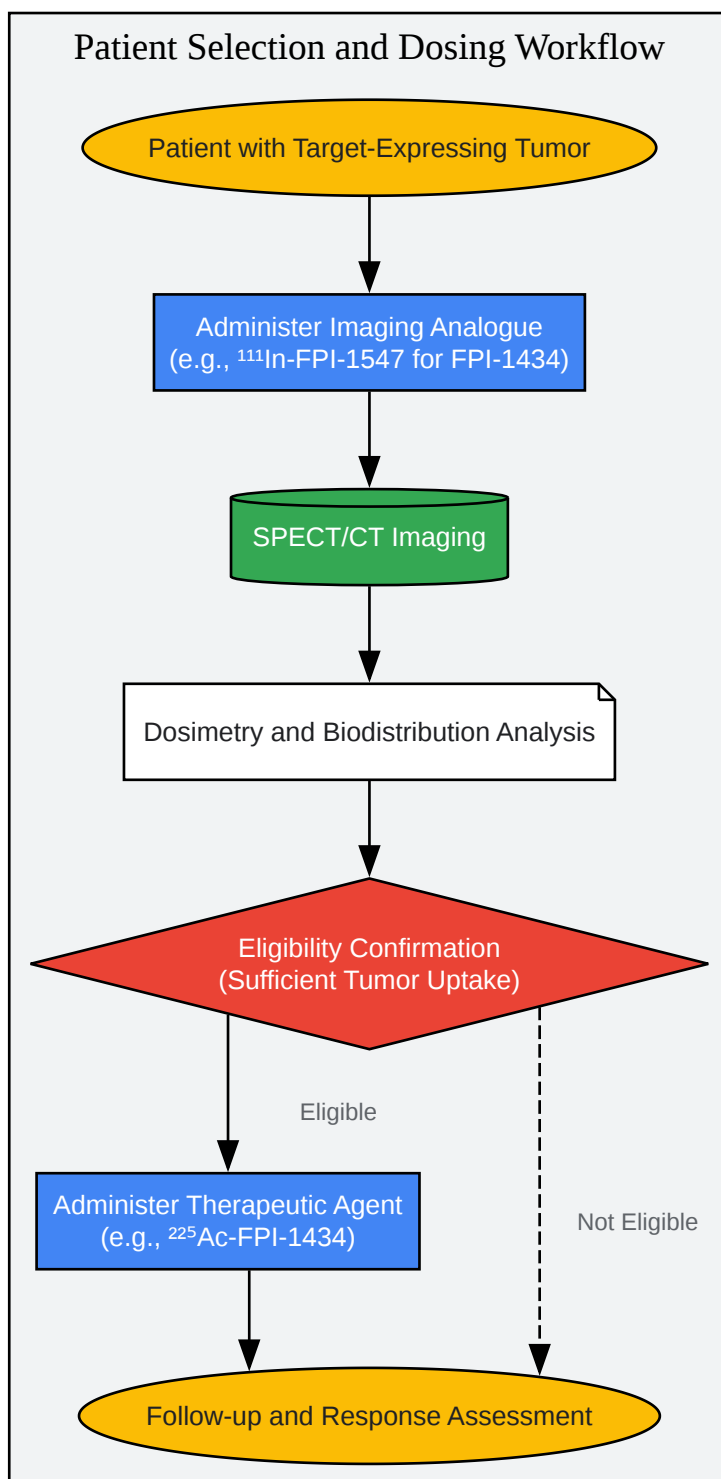
Feature	FPI-2059 ( <sup>225</sup> Ac-small molecule)	<sup>177</sup> Lu-IPN-1087 (Beta-emitting equivalent)
Modality	Targeted Alpha Therapy	Targeted Beta Therapy
Preclinical Efficacy	Demonstrated superior efficacy in a head-to-head comparison in a colorectal cancer xenograft model[5]. Induced tumor growth inhibition in a dose-dependent manner[6].	Less potent than the alpha-emitting version
Clinical Status	Phase 1	Investigational

## Experimental Protocols

Detailed methodologies are crucial for the validation of the mechanism of action. Below are representative protocols for key experiments.

## **Patient Selection and Imaging for Targeted Radiopharmaceutical Therapy**

A common workflow for patient selection in clinical trials of targeted radiopharmaceuticals involves pre-screening with an imaging analogue.



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**Diagram 2:** Workflow for patient selection and treatment with targeted radiopharmaceuticals.

Protocol for Imaging and Dosimetry:

- **Patient Preparation:** Ensure adequate hydration. No other specific preparation is typically required.
- **Imaging Agent Administration:** Aseptically administer a specified activity of the imaging analogue (e.g., 185 MBq of  $^{111}\text{In}$ -FPI-1547) intravenously.
- **Imaging Schedule:** Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 1, 24, 72, and 168 hours) to assess biodistribution and clearance.
- **Image Analysis:** Delineate regions of interest (ROIs) over tumors and normal organs on the SPECT/CT images.
- **Dosimetry Calculation:** Calculate the time-integrated activity in each ROI and use this to estimate the radiation absorbed dose to tumors and normal organs for the therapeutic agent (e.g.,  $^{225}\text{Ac}$ -FPI-1434) using established models (e.g., OLINDA/EXM).
- **Eligibility Criteria:** Patients are deemed eligible for therapy if tumor uptake is sufficient and the estimated radiation dose to critical organs is within safe limits.

## In Vitro Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the targeted alpha therapies on cancer cell lines.

Materials:

- Target-positive (e.g., LNCaP for PSMA) and target-negative (e.g., PC3 for PSMA) cancer cell lines.
- Cell culture medium and supplements.
- FPI therapeutic agent (e.g., FPI-2265).
- Cell viability reagent (e.g., CellTiter-Glo®).
- 96-well plates.
- Luminometer.

**Procedure:**

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with a serial dilution of the FPI therapeutic agent. Include untreated cells as a control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** Normalize the luminescence readings to the untreated control to determine the percentage of viable cells. Calculate the IC50 (half-maximal inhibitory concentration) value.

## In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the therapeutic agents in animal models.

**Materials:**

- Immunocompromised mice (e.g., nude mice).
- Tumor cells for xenograft establishment.
- FPI therapeutic agent and vehicle control.
- Calipers for tumor measurement.

**Procedure:**

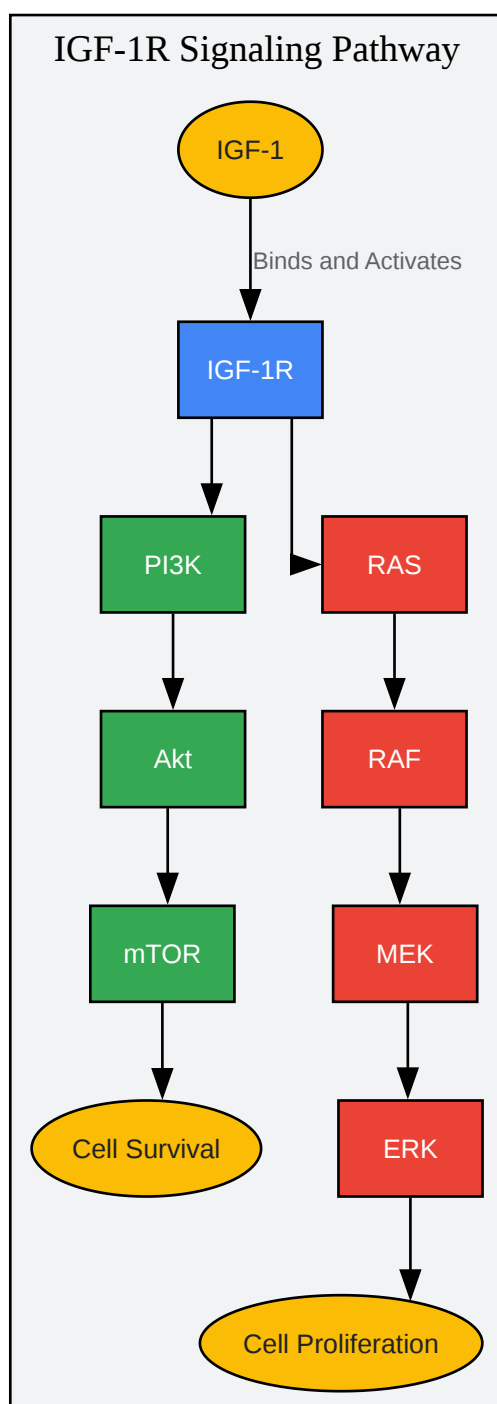
- **Tumor Implantation:** Subcutaneously inject tumor cells into the flank of the mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- **Randomization:** Randomize the mice into treatment and control groups.
- **Treatment Administration:** Administer the FPI therapeutic agent or vehicle control intravenously at specified doses and schedules.
- **Tumor Measurement:** Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
- **Endpoint:** Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis if required.
- **Data Analysis:** Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

## Signaling Pathway

The IGF-1R signaling pathway, targeted by FPI-1434, is a complex network that promotes cell proliferation and survival.



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**Diagram 3:** Simplified IGF-1R signaling pathway.

## Conclusion

The targeted alpha therapies FPI-2265, FPI-1434, and FPI-2059 represent a promising new class of cancer therapeutics. Their mechanism of action, centered on the precise delivery of highly potent alpha-particle radiation to tumor cells, offers the potential for significant anti-tumor activity, even in heavily pretreated patient populations. The validation of their mechanism of action is supported by a combination of preclinical studies and ongoing clinical trials. The comparative data, particularly for FPI-2265, suggests that targeted alpha therapies may offer advantages over beta-emitting radiopharmaceuticals. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these novel agents.

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